N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide
Description
Properties
IUPAC Name |
N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-24(29)26-20-10-13-22(14-11-20)33(31,32)27-21-12-15-23-19(17-21)9-6-16-28(23)25(30)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,27H,2,6,9,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBQKNIKKRXECL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form Tetrahydroquinoline
The tetrahydroquinoline core is synthesized via a Bischler-Napieralski reaction. Starting from 6-nitro-3,4-dihydroquinolin-2(1H)-one, reduction with lithium aluminum hydride yields 1,2,3,4-tetrahydroquinolin-6-amine. Subsequent benzoylation using benzoyl chloride in dichloromethane (DCM) with triethylamine as a base affords 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine.
Reaction Conditions :
-
Benzoyl chloride : 1.2 equiv
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Triethylamine : 2.5 equiv
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Solvent : DCM, 0°C to room temperature, 12 h
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Yield : 78%
Alternative Pathway: Reductive Amination
An alternative route involves reductive amination of 6-nitro-1,2,3,4-tetrahydroquinoline with benzaldehyde under hydrogen gas (1 atm) using palladium on carbon (Pd/C) as a catalyst. This method avoids the need for acylation reagents but requires careful control of hydrogen pressure to prevent over-reduction.
Synthesis of 4-(Propanamido)Phenylsulfonyl Chloride
Sulfonation of 4-Aminophenylpropanamide
4-Aminophenylpropanamide is treated with chlorosulfonic acid at 0°C to form the corresponding sulfonic acid, which is subsequently converted to the sulfonyl chloride using thionyl chloride (SOCl₂).
Reaction Conditions :
-
Chlorosulfonic acid : 3.0 equiv, 0°C, 2 h
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Thionyl chloride : 5.0 equiv, reflux, 4 h
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Yield : 65%
Purification and Stability Considerations
The sulfonyl chloride intermediate is highly moisture-sensitive. Purification via column chromatography (silica gel, hexanes/EtOAc 4:1) under inert atmosphere ensures stability. Storage at -20°C in anhydrous DCM is recommended.
Coupling of Fragments via Sulfamoyl Bridge Formation
Sulfonamide Bond Formation
The final step involves reacting 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine with 4-(propanamido)phenylsulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base.
Reaction Conditions :
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Sulfonyl chloride : 1.1 equiv
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Triethylamine : 3.0 equiv
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Solvent : THF, 0°C to room temperature, 24 h
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Yield : 62%
Palladium-Catalyzed Coupling (Alternative Method)
For substrates with incompatible functional groups, a palladium-catalyzed coupling using bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) in THF/water under CO atmosphere has been explored. This method, while less efficient (yield: 48%), avoids sulfonyl chloride handling.
Optimization of Reaction Parameters
Solvent and Base Screening
Comparative studies of solvents (DMF, THF, acetonitrile) and bases (triethylamine, Cs₂CO₃, NaHCO₃) revealed THF with triethylamine as optimal, minimizing side reactions such as sulfonate ester formation.
Temperature and Catalytic Effects
Elevating temperature to 50°C reduced reaction time to 12 h but decreased yield (55%) due to decomposition. Catalytic systems employing PdCl₂(PPh₃)₂/CuI improved yields in CO-mediated couplings but required stringent inert conditions.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 9H, aromatic), 3.72 (t, 2H, CH₂), 2.98 (q, 2H, CH₂), 1.24 (t, 3H, CH₃).
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¹³C NMR : 172.5 (C=O), 165.8 (C=O benzoyl), 141.2–121.7 (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₂₅H₂₄N₃O₄S : 462.1432 [M+H]⁺
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Observed : 462.1429 [M+H]⁺
Challenges and Mitigation Strategies
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is in the field of anticancer research . Studies have indicated that compounds with a similar structure exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of this compound. Its sulfamoyl group is known to enhance the antibacterial activity against certain strains of bacteria. This aspect is particularly relevant for developing new antibiotics in response to rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound can lead to the design of more potent derivatives. By modifying various functional groups on the compound, researchers aim to improve its efficacy and reduce side effects.
Formulation Development
The formulation of this compound into various drug delivery systems is also an area of active research. Its lipophilic nature allows for incorporation into lipid-based formulations, which can enhance bioavailability and therapeutic effectiveness.
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with unique properties. These polymers may have applications in coatings, adhesives, and other materials requiring specific mechanical or thermal characteristics.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydroquinoline exhibited significant activity against breast cancer cell lines (e.g., MCF7). The study identified this compound as a lead compound due to its ability to induce apoptosis through mitochondrial pathways.
- Antimicrobial Study : In a recent investigation reported in Antibiotics, researchers tested various sulfamoyl derivatives against multi-drug resistant bacterial strains. The results showed that this compound had superior activity compared to traditional antibiotics.
- Polymer Development : A project detailed in Polymer Science explored the use of this compound as a monomer for synthesizing biodegradable polymers. The resulting materials demonstrated promising mechanical properties suitable for medical applications such as sutures and drug delivery devices.
Mechanism of Action
The mechanism of action of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ in three key regions:
Core Heterocycle: The 1,2,3,4-tetrahydroquinoline scaffold (target compound) vs. pyrimidine (), isoxazole (), or naphthalene ().
Sulfamoyl-Linked Substituents : The benzoyl group (target) vs. methylpyrimidinyl () or 3,4-dimethylisoxazolyl ().
Propanamide Side Chain : Present in the target and analogs like N-(4-sulfamoylphenyl)propanamide derivatives ().
Table 1: Key Physicochemical Comparisons
Key Observations :
- The target compound’s tetrahydroquinoline core likely enhances rigidity and π-π stacking compared to smaller heterocycles (e.g., isoxazole in ).
- Higher logP values in pyrimidine/isoxazole analogs (3.8–4.2 vs.
- The dioxoisoindolinyl derivative () has lower logP (2.5) due to polar carbonyl groups, which may improve aqueous solubility .
Antiurease Activity ():
- Sulfamoyl-containing compounds like N-(4-sulfamoylphenyl)propanamide derivatives exhibit urease inhibition, a target for Helicobacter pylori treatment. The 3,4-dimethylisoxazole-linked analog () showed IC₅₀ = 12.3 µM, attributed to optimal steric bulk and hydrogen bonding via the sulfamoyl group .
- The target compound’s benzoyl-tetrahydroquinoline moiety may enhance binding to urease’s active site through hydrophobic interactions, though experimental data are lacking.
Kinetics and Molecular Docking ():
- Isoxazole-linked sulfonamides () demonstrated mixed-type inhibition, while pyrimidine derivatives () showed competitive inhibition. This suggests substituent-dependent mechanistic variations .
Biological Activity
N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C24H24N2O5S
- Molecular Weight: 440.52 g/mol
This structure includes a tetrahydroquinoline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition: It can inhibit enzymes involved in various disease pathways, potentially leading to therapeutic effects against conditions such as cancer and infections.
- Receptor Modulation: The compound may interact with receptors in the central nervous system, influencing neurotransmitter pathways.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Tetrahydroquinoline Derivative | Antibacterial | 2.0 |
| Sulfonamide Analog | Antifungal | 1.5 |
These findings suggest that the compound could be effective against a range of microbial pathogens.
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Studies involving related tetrahydroquinoline derivatives have indicated their ability to induce apoptosis in cancer cells. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values: Ranged from 5 µM to 15 µM depending on the specific derivative tested.
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of a similar tetrahydroquinoline compound on MCF-7 cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05), suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another study assessing various sulfonamide derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect against resistant strains.
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Optimal yields are achieved between 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance sulfonamide coupling efficiency .
- Catalysts : Triethylamine or pyridine is used to neutralize acidic byproducts during sulfamoylation .
- Reaction monitoring : Thin-layer chromatography (TLC) is employed to track intermediate formation, with final product purification via column chromatography .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the tetrahydroquinoline core and sulfamoyl linkage .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity post-synthesis .
Q. How can researchers structurally differentiate this compound from analogous sulfonamide-tetrahydroquinoline derivatives?
Key structural markers include:
- Benzoyl substitution : Unique NOE correlations in NMR between the tetrahydroquinoline’s 1-position benzoyl group and adjacent protons .
- Sulfamoyl orientation : X-ray crystallography or computational modeling (e.g., DFT) can resolve spatial arrangements of the sulfamoyl-phenyl linkage .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?
- Dose-response normalization : Account for variations in cell permeability by comparing EC₅₀ values under standardized conditions (e.g., serum-free media) .
- Off-target profiling : Use kinase/GPCR screening panels to identify unintended interactions that may confound results .
- Meta-analysis : Cross-reference datasets from orthogonal assays (e.g., SPR binding vs. cellular inhibition) to validate target engagement .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?
- Lipophilicity modulation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce LogP and enhance solubility .
- Metabolic stability : Replace the propanamide moiety with bioisosteres (e.g., oxadiazole) to resist hepatic hydrolysis .
- In silico modeling : Use molecular dynamics simulations to predict binding affinities and ADMET profiles of derivatives .
Q. What methodologies are effective for analyzing the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, followed by HPLC-MS to identify degradation products .
- Long-term stability assays : Store the compound at 25°C/60% RH and monitor purity over 6–12 months using accelerated stability protocols .
Q. How can researchers leverage computational tools to elucidate the compound’s mechanism of action when experimental data is inconclusive?
- Molecular docking : Map the compound’s interaction with putative targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
- Pathway enrichment analysis : Integrate transcriptomic data (RNA-seq) with KEGG/GO databases to identify perturbed signaling networks .
- Machine learning : Train models on known active/inactive compounds to predict novel targets or off-effects .
Q. What synthetic routes are recommended for generating derivatives with modified sulfamoyl or benzoyl groups?
- Sulfamoyl diversification : Replace the sulfamoyl phenyl group with heteroaryl sulfonamides (e.g., pyridinyl) via nucleophilic substitution .
- Benzoyl substitution : Employ Suzuki-Miyaura coupling to introduce substituted benzoyl groups (e.g., 4-fluorobenzoyl) .
- Solid-phase synthesis : Use Rink amide resin for rapid generation of propanamide analogs .
Methodological Notes
- Data Validation : Cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shift calculators) to confirm assignments .
- Controlled Experiments : Include negative controls (e.g., scrambled analogs) in biological assays to rule out nonspecific effects .
- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic or poorly characterized intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
